
4'-methoxy-N-(2-phenoxyethyl)-3-biphenylcarboxamide
Vue d'ensemble
Description
4'-methoxy-N-(2-phenoxyethyl)-3-biphenylcarboxamide, also known as MPEP, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in many physiological processes, including learning and memory, addiction, and pain perception.
Mécanisme D'action
4'-methoxy-N-(2-phenoxyethyl)-3-biphenylcarboxamide is a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 has been implicated in various physiological processes, including synaptic plasticity, learning and memory, and pain perception. This compound binds to the allosteric site of mGluR5 and prevents its activation by glutamate, resulting in a decrease in downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and function. This compound has also been shown to decrease the levels of inflammatory cytokines, which are involved in the progression of neurodegenerative diseases. Additionally, this compound has been shown to decrease the levels of glutamate, a neurotransmitter that is involved in many physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
4'-methoxy-N-(2-phenoxyethyl)-3-biphenylcarboxamide has several advantages for lab experiments. It is a highly selective antagonist of mGluR5, which allows for specific targeting of this receptor. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experiments. Additionally, this compound has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experiments.
Orientations Futures
There are several future directions for research on 4'-methoxy-N-(2-phenoxyethyl)-3-biphenylcarboxamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Further studies are needed to determine the optimal dosage and administration route for this compound in these conditions. Another area of interest is the potential use of this compound in the treatment of addiction. Further studies are needed to determine the efficacy of this compound in reducing drug-seeking behavior in humans. Additionally, further research is needed to understand the long-term effects of this compound on the brain and body.
Applications De Recherche Scientifique
4'-methoxy-N-(2-phenoxyethyl)-3-biphenylcarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, this compound has been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-phenoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-25-20-12-10-17(11-13-20)18-6-5-7-19(16-18)22(24)23-14-15-26-21-8-3-2-4-9-21/h2-13,16H,14-15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPNWHIPUBNFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1,3-benzodioxol-4-ylmethyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B3947458.png)
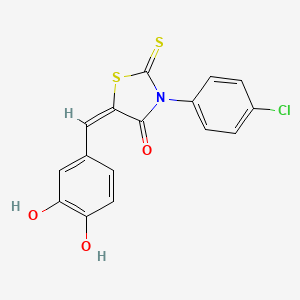
![3-benzyl-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3947474.png)
![1-(benzylsulfonyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3947477.png)
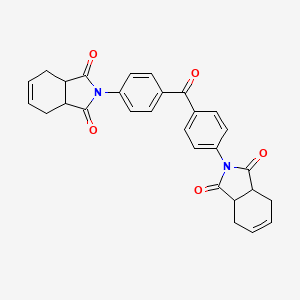
![1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B3947488.png)
![6-amino-3-(1-naphthyl)-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3947497.png)
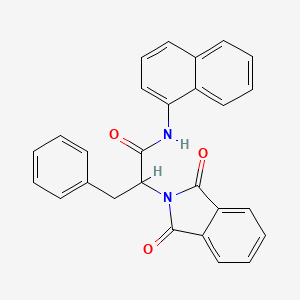
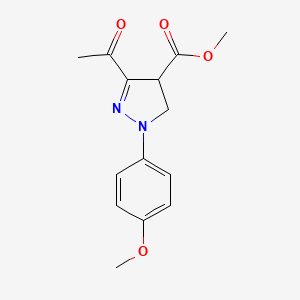
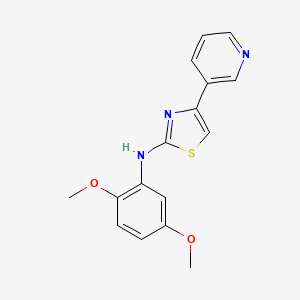
![1-{4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}ethanone](/img/structure/B3947535.png)
![4-{[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B3947537.png)
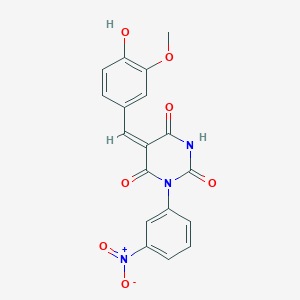
![N-isopropyl-N-(2-methoxyethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B3947546.png)